molecular formula C9H11FN2O2 B2495426 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine CAS No. 2413365-31-6

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine

Cat. No. B2495426
CAS RN: 2413365-31-6
M. Wt: 198.197
InChI Key: DCLYMYUEVREJHM-HTQZYQBOSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the strategic introduction of substituents to enhance biological activity or material properties. For instance, compounds with a 4-aminopyrimidine scaffold, including those with a 4-fluoro-2-methylindol-5-yloxy group, have been synthesized and shown to possess inhibitory activity against specific kinases, suggesting a method for synthesizing related compounds (Huang et al., 2006). Practical synthesis approaches for related compounds involve multi-step reactions, starting from commercially available precursors, to achieve the desired functionalization and structure (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the analysis of their stereochemistry and conformation, can be determined using X-ray crystallography and computational methods. This information is essential for understanding the interaction of these compounds with biological targets or their physical properties (Richter et al., 2023).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, such as tautomerism, which can significantly affect their chemical and biological properties. For example, tautomerism in fluoropyrimidines has been extensively studied, showing the conditions under which different tautomeric forms are stabilized (Kheifets et al., 2006). Such reactions are crucial for the design of compounds with specific functions.

Physical Properties Analysis

The physical properties of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are key to understanding the applications of 4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine. Investigations into the reactivity of pyrimidine derivatives with different functional groups provide insights into their potential chemical behavior (Kheifets et al., 2004).

Scientific Research Applications

Pharmacogenomics in Chemotherapy

Rational Selection for Fluoropyrimidine/Oxaliplatin Therapy

Research highlights the importance of stratifying patients based on gene variants related to toxicity in those receiving Fluoropyrimidine and Oxaliplatin (FluOx) chemotherapy. This stratification aids in making informed decisions regarding treatment scheduling and dosage, potentially reducing adverse effects and improving cost-effectiveness. The study emphasizes the value of pharmacogenomics in personalizing cancer treatment, particularly for colorectal, ovarian, and gastrointestinal cancers (Di Francia et al., 2015).

Synthesis and Biological Study

Antiproliferative VEGFR-2 Inhibitors

The synthesis and study of a novel series of compounds, including 4-aminopyrimidine-5-carboxaldehyde oximes, have shown inhibitory activity against VEGFR-2 kinase. These compounds exhibit antiproliferative activity against cancer cells, highlighting the potential of specific molecular frameworks for therapeutic applications in cancer treatment (Huang et al., 2006).

Mechanism of Action and Toxicity

Fluoropyrimidine-Induced Cardiotoxicity

A comprehensive review of fluoropyrimidine-induced cardiotoxicity (FIC) discusses the clinical problem of severe adverse reactions to Fluoropyrimidines like 5-fluorouracil and capecitabine. The review elaborates on the potential pathogenetic models, risk factors, diagnostic markers, and treatment strategies, underscoring the need for awareness and management of this toxicity in cancer therapy (Depetris et al., 2018).

Clinical Pharmacogenetics

DPYD Genotype and Fluoropyrimidine Dosing

Guidelines provided by the Clinical Pharmacogenetics Implementation Consortium offer dosing recommendations based on DPYD genotype, which is crucial for metabolizing fluoropyrimidines. Identifying patients with reduced or absent dihydropyrimidine dehydrogenase (DPD) activity can significantly mitigate the risk of severe toxicity, illustrating the critical role of genetic testing in optimizing chemotherapeutic regimens (Caudle et al., 2013).

Fluorescent Indicators

BODIPY-Based Fluorescent Indicators

The development and application of fluorescent indicators based on the BODIPY scaffold for monitoring various biological and chemical processes are detailed. This review underscores the versatility and utility of BODIPY derivatives in scientific research, particularly in the visualization and quantification of target molecules in complex biological systems (Boens et al., 2012).

Future Directions

While specific future directions for “4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine” are not available in the searched resources, pyrimidines have a wide range of applications in medicinal chemistry and pharmaceuticals . They are key components of nucleic acids and are involved in many biological processes. Therefore, the study and development of pyrimidine derivatives continue to be an active area of research .

properties

IUPAC Name

4-[(3R,4R)-4-fluorooxolan-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLYMYUEVREJHM-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)O[C@@H]2COC[C@H]2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine

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